4-Hydroxypropranolol hydrochloride

Catalog No.
S615242
CAS No.
14133-90-5
M.F
C16H22ClNO3
M. Wt
311.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxypropranolol hydrochloride

CAS Number

14133-90-5

Product Name

4-Hydroxypropranolol hydrochloride

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride

Molecular Formula

C16H22ClNO3

Molecular Weight

311.80 g/mol

InChI

InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H

InChI Key

ROUJENUXWIFONU-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-(4-hydroxynaphth-1-yloxy)-3-isopropylamino-2- propanol, 4-hydroxypropranolol, 4-hydroxypropranolol hydrochloride, 4-hydroxypropranolol hydrochloride, (+-)-isomer, 4-hydroxypropranolol, (+-)-isomer, 4-hydroxypropranolol, (R)-isomer, 4-hydroxypropranolol, (S)-isomer

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl

The exact mass of the compound 4-Hydroxypropranolol HCl is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Hydroxypropranolol hydrochloride (CAS 14133-90-5) is the hydrochloride salt of the primary active, equipotent metabolite of the non-selective β-adrenergic antagonist propranolol. In procurement and laboratory workflows, it is primarily sourced as a high-purity analytical standard for pharmacokinetic profiling, forensic toxicology, and receptor pharmacology. Unlike the parent compound, this specific metabolite exhibits distinct intrinsic sympathomimetic activity (ISA) and potent antioxidant properties, making it an essential reference material for accurately modeling the full in vivo pharmacological profile and metabolic fate of propranolol-based therapies .

Substituting the parent drug (propranolol hydrochloride) for 4-hydroxypropranolol hydrochloride in analytical or pharmacological assays fundamentally compromises data integrity. While both compounds are equipotent at β1 and β2 receptors, propranolol lacks the intrinsic sympathomimetic activity and direct antioxidant properties unique to the 4-hydroxy metabolite . Furthermore, utilizing the free base form of 4-hydroxypropranolol introduces severe aqueous solubility bottlenecks in physiological buffers. Crucially, generic handling protocols designed for propranolol will result in rapid degradation of 4-hydroxypropranolol; the metabolite is highly susceptible to oxidation and strictly requires the co-administration of antioxidants (such as ascorbic acid) during extraction and storage to maintain structural integrity [1].

Pharmacological Profile and Intrinsic Sympathomimetic Activity

4-Hydroxypropranolol hydrochloride demonstrates equipotent inhibition at β1- and β2-adrenergic receptors with pA2 values of 8.24 and 8.26, respectively. However, unlike the parent drug propranolol, which acts as a pure antagonist, 4-hydroxypropranolol possesses distinct intrinsic sympathomimetic activity (ISA) and potent antioxidant properties .

Evidence DimensionReceptor inhibition (pA2) and Intrinsic Sympathomimetic Activity (ISA)
Target Compound DatapA2 = 8.24 (β1) / 8.26 (β2); Positive for ISA and antioxidant properties
Comparator Or BaselinePropranolol HCl (Equipotent pA2; Negative for ISA and direct antioxidant properties)
Quantified DifferenceQualitative shift from pure antagonism to partial agonism (ISA) with equipotent receptor affinity
ConditionsIn vitro β-adrenergic receptor binding assays

Procurement of this specific metabolite is mandatory for researchers who need to isolate and study the ISA and antioxidant effects that the parent drug cannot replicate.

Oxidative Stability and Cold-Chain Handling Requirements

The phenolic hydroxyl group in 4-hydroxypropranolol makes it highly susceptible to rapid oxidation in aqueous and biological matrices, a vulnerability not shared by propranolol. Analytical extraction and storage strictly require the addition of antioxidants, such as 5 mg/mL ascorbic acid, to prevent degradation. Furthermore, stock solutions must be maintained at -80°C to ensure a 6-month shelf life, whereas the parent compound is significantly more stable[1].

Evidence DimensionOxidative stability and storage temperature limits
Target Compound DataRapidly oxidizes; requires ascorbic acid and -80°C storage for 6-month stability
Comparator Or BaselinePropranolol HCl (Stable without antioxidants under standard laboratory conditions)
Quantified DifferenceAbsolute requirement for antioxidant co-formulation and ultra-low temperature storage
ConditionsAqueous stock solutions and biological matrix extractions (e.g., plasma/urine)

Buyers must account for the strict cold-chain logistics and simultaneous procurement of stabilizing reagents (ascorbic acid) to ensure reproducible analytical quantification.

Aqueous Solubility for Physiological Assay Formulation

Sourcing the hydrochloride salt of 4-hydroxypropranolol rather than the free base provides critical processability advantages. The HCl salt ensures a solubility of ≥ 2.5 mg/mL in compatible solvents including water, DMSO, and methanol, facilitating immediate dissolution into physiological buffers without the need for harsh organic co-solvents that could disrupt in vitro cellular assays .

Evidence DimensionAqueous and polar solvent solubility
Target Compound Data4-Hydroxypropranolol hydrochloride (Soluble in water, DMSO, Methanol at ≥ 2.5 mg/mL)
Comparator Or Baseline4-Hydroxypropranolol free base (Poor aqueous solubility)
Quantified DifferenceSignificant improvement in aqueous dissolution rates
ConditionsStandard laboratory formulation at room temperature

The hydrochloride salt eliminates formulation bottlenecks, ensuring rapid and uniform dosing in high-throughput LC-MS/MS and cellular assays.

LC-MS/MS Pharmacokinetic and CYP2D6 Metabolism Profiling

Because 4-hydroxypropranolol is the primary active metabolite generated via CYP2D6-mediated aromatic hydroxylation, its hydrochloride salt is procured as an essential neat or internal standard for LC-MS/MS. It enables the precise quantification of propranolol clearance and metabolic pathways in hepatic microsomal assays and clinical plasma samples, provided the samples are stabilized with ascorbic acid [1].

Advanced β-Adrenergic Receptor Pharmacology

The compound is utilized in specialized in vitro assays where researchers must differentiate the pure antagonistic effects of propranolol from the intrinsic sympathomimetic and antioxidant activities of its metabolite. It serves as a critical probe for understanding the full pharmacodynamic profile of beta-blocker therapies .

Environmental Fate and Biodegradation Monitoring

In environmental toxicology and wastewater management, 4-hydroxypropranolol hydrochloride is used as a reference standard to track the biodegradation transformation products (bioTPs) of beta-blockers. It allows analytical chemists to monitor the incomplete mineralization and specific degradation pathways of pharmaceutical pollutants in water treatment facilities [2].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

311.1288213 Da

Monoisotopic Mass

311.1288213 Da

Heavy Atom Count

21

Related CAS

10476-53-6 (Parent)

Other CAS

69233-16-5

Dates

Last modified: 08-15-2023

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